7-Amino-3,4-dihydro-3-isopropylquinoxalin-2(1H)-one
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Overview
Description
7-Amino-3,4-dihydro-3-isopropylquinoxalin-2(1H)-one, or 7-ADQ, is an important chemical compound that has been studied for its potential applications in scientific research. 7-ADQ is a member of the quinoxaline family of heterocyclic compounds and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential use in medical research, as it has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
- Synthesis and evaluation of derivatives of 7-amino-4-methylquinolin-2(1H)-one have demonstrated potential anticancer activity. These compounds showed selective activity against cancer cells, with varying effectiveness across different cancer types. Some compounds also exhibited the ability to inhibit cell migration, suggesting their potential as anti-cancerous drugs (Kubica et al., 2018).
Enzyme Inhibition
- A study on 7-Amino-3,4-dihydro-1H-quinolin-2-one showed its ability to inhibit α-carbonic anhydrases without hydrolyzing the lactam ring. This indicates its potential as a new class of enzyme inhibitors with a distinct mechanism compared to other inhibitors (Vullo et al., 2015).
Anticonvulsant Activity
- Research on 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones explored their antagonism of the AMPA receptor. This was proposed as a mode of their anticonvulsant activity, with some compounds showing high binding affinities and anticonvulsant effects (El-Helby et al., 2017).
Synthesis and Bioactivities
- Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones and their bioactivities have been summarized. This includes various synthetic approaches and highlights of their biological activities, offering insights into the potential applications of these compounds in medicinal chemistry (Kristoffersen & Hansen, 2017).
Antimicrobial Activity
- A study on the synthesis and in vitro antibacterial activity of fluoroquinolone derivatives containing 7-amino-3,4-dihydroquinoxalin-2(1H)-one revealed significant growth inhibitory potency against various bacterial strains. This suggests the potential application of these compounds in antimicrobial treatments (Guo et al., 2011).
properties
IUPAC Name |
7-amino-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-6(2)10-11(15)14-9-5-7(12)3-4-8(9)13-10/h3-6,10,13H,12H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRDTWZGQQOROB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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